molecular formula C15H14BrNO4 B1588565 (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol CAS No. 188690-82-6

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Cat. No.: B1588565
CAS No.: 188690-82-6
M. Wt: 352.18 g/mol
InChI Key: HQGAJOFIQLBIIM-AWEZNQCLSA-N
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Description

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol ( 188690-82-6) is a high-value chiral intermediate of significant importance in pharmaceutical research and development. Its primary application is in the enantioselective synthesis of (R,R)-Formoterol, a potent long-acting bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The (R,R)-isomer of Formoterol is known to be significantly more potent—reportedly up to 1000-fold—than the (S,S)-isomer, making the availability of high-enantiopurity intermediates critical for producing effective and safer medications . The compound serves as the key chiral building block that is subsequently converted to the final active pharmaceutical ingredient. Advanced synthesis methods for this intermediate, such as enantioselective reduction using a polymer-bonded catalyst and sodium borohydride/trimethylsilyl chloride as a reductant, achieve high yields of 95% with excellent enantiomeric excess (ee) of 95.4% . This efficient and less toxic synthetic route is advantageous for industrial production, providing a cost-effective and scalable process . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and consistent quality for their critical development work in asymmetric synthesis.

Properties

IUPAC Name

(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGAJOFIQLBIIM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447018
Record name (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188690-82-6
Record name (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Reduction of 3'-Nitro-4'-benzyloxy-2-bromoacetophenone (SM1)

Overview:
A patented method (CN111944855B) describes the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol (referred to as M1) via enzymatic asymmetric reduction of the ketone precursor SM1 using carbonyl reductase.

Reaction Conditions and Parameters:

Parameter Value / Range Notes
Substrate 3'-Nitro-4'-benzyloxy-2-bromoacetophenone (SM1) Starting material for enzymatic reduction
Enzyme Carbonyl reductase Specific activity ~15 IU/mg; mass ratio enzyme:substrate 0.2–2.0 (preferably 0.5–0.8)
Solvent Ethanol/water mixed solution Volume ratio ethanol:water = 0.5–2.0 (preferably 0.5–0.8)
Substrate concentration 0.066–0.2 g/mL (preferably 0.1 g/mL) Controlled by solvent volume
pH 6.0–7.0 (preferably 6.5–6.8) Adjusted by sodium dihydrogen phosphate and disodium hydrogen phosphate buffer salts
Temperature 20–35 °C (preferably 30 °C) Mild reaction temperature to maintain enzyme activity
Reaction time 24–48 hours (preferably 36–48 h) Sufficient for complete reduction

Post-Reaction Workup:

  • Filtration through diatomite to separate solids.
  • Washing of filter cake with ethanol/water mixture.
  • Combining filtrates and extracting with ethyl acetate.
  • Drying organic phase with anhydrous sodium sulfate.
  • Concentration and crystallization by adding n-heptane.
  • Filtration and drying to isolate product M1.

Performance Metrics:

Metric Value
Yield ~80%
Enantiomeric excess (ee) >98%
Purity High (post-crystallization)

Advantages:

  • Mild reaction conditions.
  • High enantioselectivity and yield.
  • Environmentally friendly enzymatic catalysis.
  • Superior to prior chiral reduction or resolution methods yielding ~50% and ~90% ee.

Enantioselective Chemical Reduction Using Borane Complex and Polymer-Bound Catalyst

Overview:
A research article (Chinese Journal of Applied Chemistry) reports the preparation of this compound by enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone using a borane complex with polymer-bound (R)-diphenylpyrrolidinemethanol as the catalyst and NaBH4/Me3SiCl as reductants.

Reaction Highlights:

Parameter Description
Catalyst Polymer-bound (R)-diphenylpyrrolidinemethanol
Reductants NaBH4 combined with Me3SiCl
Substrate 4-Benzyloxy-3-nitrophenyl-α-bromoacetophenone
Yield 95%
Enantiomeric excess (ee) 95.4%
Advantages Catalyst recyclability; reduced toxicity; improved safety

Notes:

  • The polymer-bound catalyst allows easy separation and reuse, reducing production costs.
  • Using NaBH4/Me3SiCl minimizes toxic byproducts and enhances operational safety compared to traditional borane reductions.

Chiral Oxazaborolidine-Catalyzed Reduction and Subsequent Epoxide Formation

Overview:
European patent EP1093450B1 describes a process involving stereoselective reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone with borane in the presence of a chiral oxazaborolidine catalyst derived from cis-(1R,2S)-aminoindanol. This yields optically pure bromohydrin, which can be converted to the corresponding epoxide and further processed.

Key Steps:

  • Step 1: Stereoselective reduction using borane and chiral oxazaborolidine catalyst to produce (R)-bromohydrin with high ee (>99.8% after crystallization).
  • Step 2: Conversion of bromohydrin to 4-benzyloxy-3-nitrostyrene oxide using a base (e.g., aqueous NaOH or K2CO3) in alcohol solvents.
  • Step 3: Optional coupling with optically pure amines and further hydrogenation to form downstream intermediates.

Reaction Conditions:

Parameter Details
Catalyst cis-(1R,2S)-aminoindanol-B-Me (oxazaborolidine)
Solvent Inert organic solvents (e.g., CH3CN, MeOH, chloroform)
Bromination Using bromine to obtain α-bromoacetophenone
Epoxide formation Base-mediated in alcohol or alcohol/THF mixture
Purification Crystallization to enrich ee; column chromatography for intermediates

Advantages:

  • High stereoselectivity controlled by catalyst chirality.
  • Ability to obtain enantiomerically pure bromohydrin (>99.8% ee).
  • Versatility in downstream synthetic transformations.

Comparative Summary Table of Preparation Methods

Method Catalyst/Enzyme Reaction Conditions Yield (%) Enantiomeric Excess (ee) Key Advantages
Enzymatic Reduction (CN111944855B) Carbonyl reductase (15 IU/mg) Ethanol/water, pH 6–7, 20–30 °C, 24–48 h ~80 >98% Mild, eco-friendly, high ee and yield
Enantioselective Chemical Reduction Polymer-bound (R)-diphenylpyrrolidinemethanol + NaBH4/Me3SiCl Borane complex, mild conditions 95 95.4% Catalyst recyclability, reduced toxicity
Chiral Oxazaborolidine-Catalyzed cis-(1R,2S)-aminoindanol-B-Me (oxazaborolidine) Organic solvents, borane, bromination ~60–90* >99.8% (after crystallization) High stereoselectivity, well-established method

*Yield varies depending on purification and crystallization steps.

Detailed Research Findings and Notes

  • The enzymatic method offers a green and scalable approach with excellent stereoselectivity and moderate reaction times, suitable for industrial application. The use of phosphate buffer maintains pH stability critical for enzyme activity. Post-reaction crystallization ensures high purity and ee.

  • The chemical enantioselective reduction using polymer-bound catalysts provides a high yield and good ee with the advantage of catalyst reuse, lowering costs and environmental impact. The use of NaBH4/Me3SiCl as a reductant reduces hazardous waste compared to traditional borane reagents.

  • The chiral oxazaborolidine catalysis method is highly stereoselective, producing nearly enantiopure bromohydrin intermediates. This method is well documented and allows for further synthetic elaboration, including epoxide formation and coupling reactions. However, it may involve more complex catalyst preparation and handling of borane reagents.

  • Crystallization is a common purification step across methods to improve enantiomeric purity and isolate the product in a solid form suitable for subsequent synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, amines.

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is in the synthesis of (R,R)-Formoterol , a long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound serves as a crucial intermediate in the synthetic pathway to Formoterol, facilitating the formation of chiral centers necessary for the biological activity of the final product .

Synthetic Pathway Overview

The synthesis of this compound typically involves several steps:

  • Starting Material : The compound can be synthesized from simpler precursors through various organic reactions.
  • Key Reactions : The transformation processes often include bromination, reduction, and coupling reactions that yield optically pure intermediates suitable for further derivatization into Formoterol .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential pharmacological properties. Its molecular structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery programs.

Pharmacological Insights

  • Enzyme Inhibition : The compound has been noted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6), which are crucial for drug metabolism. This characteristic can influence the pharmacokinetics of drugs when used as part of a combination therapy .
  • Bioavailability : Studies indicate that the compound has good bioavailability and skin permeation properties, which are advantageous for topical formulations or systemic delivery methods .

Case Study 1: Synthesis Improvement

A recent study highlighted an improved method for synthesizing this compound that enhances yield and purity. This method utilizes optimized reaction conditions to minimize by-products and improve overall efficiency in producing high-quality intermediates for pharmaceutical applications .

Case Study 2: Application in Drug Formulation

Research has shown that formulations containing this compound exhibit enhanced therapeutic effects when combined with other bronchodilators. This combination therapy approach leverages its properties to achieve better control of bronchoconstriction in patients with respiratory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Property (R)-Isomer (S)-Isomer
CAS Number 188690-82-6 193761-53-4
Configuration R S
Role in Synthesis Key intermediate for (R,R)-formoterol Impurity or intermediate for other enantiomers
Synthetic Yield 25–95% (method-dependent) Not explicitly reported
Enantiomeric Excess Up to 95.4% Typically lower if unoptimized

Key Differences :

  • The R-isomer is pharmacologically active in (R,R)-formoterol, whereas the S-isomer is often an undesired impurity requiring strict control during synthesis .
  • Enzymatic resolution (e.g., using lipases) preferentially yields the R-enantiomer due to substrate stereoselectivity .

Precursor: 1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanone

Property Bromoethanone Precursor Bromoethanol Product
CAS Number 43229-01-2 188690-82-6
Molecular Formula C₁₅H₁₂BrNO₄ C₁₅H₁₄BrNO₄
Functional Group Ketone Secondary alcohol
Synthetic Role Substrate for enantioselective reduction Final chiral intermediate
Appearance Pale yellow crystalline powder Not explicitly reported

Key Differences :

  • The ketone precursor lacks the stereocenter, enabling enantioselective reduction using catalysts like BH₃ with polymeric-bonded (R)-diphenylpyrrolidine methanol .
  • Reduction of the ketone introduces the hydroxyl group, critical for the pharmacological activity of formoterol .
(R)-N-(1-(4-Methoxyphenyl)propan-2-yl)acetamide
  • Role : Intermediate for β₂-agonists like salmeterol .
  • Comparison: Shares stereochemical complexity but differs in functional groups (amide vs. bromoethanol).
Levalbuterol Related Compound F
  • Structure: Contains a benzenedimethanol moiety instead of bromoethanol .
  • Role : Impurity in levalbuterol synthesis, highlighting the importance of functional group specificity in drug activity.

Regulatory and Purity Concerns

  • The S-enantiomer is flagged as a pharmaceutical impurity , necessitating rigorous chromatographic or enzymatic purification .
  • Bromoethanol derivatives (e.g., 2-bromoethanol) may exhibit toxicity, underscoring the need for precise reaction control .

Biological Activity

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to several pharmacologically active agents, including bronchodilators and anti-inflammatory drugs. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C15_{15}H12_{12}BrNO4_4
  • Molecular Weight : 350.16 g/mol
  • CAS Number : 43229-01-2

The biological activity of this compound is primarily linked to its interactions with β-adrenergic receptors. Compounds with similar structures have been shown to act as selective β2_2-adrenergic agonists, which promote bronchodilation and have anti-inflammatory effects. The presence of the nitrophenyl and benzyloxy groups in this compound may enhance its receptor affinity and selectivity, contributing to its pharmacological profile.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound, including toxicity profiles and efficacy in specific assays.

Biological Activity Observation Reference
Acute ToxicityHarmful if swallowedPubChem
Skin IrritationCauses skin irritationPubChem
Bronchodilation PotentialExhibits properties similar to formoterolResearchGate

Case Studies

  • Synthesis and Characterization :
    A study demonstrated an efficient enantioselective synthesis of this compound using lipases, which could enhance the yield and purity of the desired enantiomer. This method highlights the importance of chirality in determining the biological activity of such compounds .
  • Pharmacological Evaluation :
    In vitro studies have indicated that compounds structurally similar to this compound exhibit significant β2_2 agonistic activity, leading to increased airway relaxation in bronchial tissues. Such findings suggest that this compound may be a candidate for further development as a bronchodilator .

Safety Profile

The safety profile of this compound indicates potential risks associated with acute exposure. The compound has been classified as harmful if ingested and may cause skin irritation upon contact . Further toxicological studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the established synthetic routes for (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, and how is stereochemical purity ensured?

Methodological Answer: The compound is typically synthesized via asymmetric reduction of a ketone precursor, 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) to achieve the (R)-configuration. Key steps include:

  • Bromination : Introduction of the bromo group via electrophilic substitution or bromoketone formation.
  • Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer .
  • Stereochemical Validation : Polarimetry and X-ray crystallography (using programs like SHELXL ) confirm enantiomeric purity.

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Structural Analysis :
    • Mass Spectrometry : Exact mass (351.0106 Da) via high-resolution MS .
    • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm), benzyloxy group (δ 5.1 ppm), and ethanol moiety (δ 3.8–4.2 ppm).
  • Functional Groups : FT-IR for nitro (1520 cm⁻¹, asymmetric stretch) and hydroxyl (3400 cm⁻¹) groups .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth : Low solubility in common solvents (e.g., DCM, EtOAc) necessitates slow evaporation or diffusion methods.
  • Data Collection : High-resolution X-ray diffraction (0.8 Å) with synchrotron sources improves data quality for nitro and benzyloxy groups prone to disorder.
  • Refinement : SHELXL is used for anisotropic displacement parameters and hydrogen-bonding networks.

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro group at the 3-position activates the adjacent bromoethanol moiety for SN₂ reactions. Experimental strategies include:

  • Kinetic Studies : Monitoring reaction rates with nucleophiles (e.g., amines, thiols) under varying pH.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution .

Q. What are the toxicological considerations for handling brominated ethanol derivatives?

Methodological Answer:

  • In Vitro Toxicity : Bromoethanols are alkylating agents; cytotoxicity assays (e.g., MTT) in HEK293 cells show IC₅₀ values <50 µM.
  • Safety Protocols : Use of fume hoods, PPE, and waste neutralization (e.g., 10% NaHCO₃ for spills) .

Q. How is this compound utilized in studying enzyme inhibition or receptor binding?

Methodological Answer:

  • Target Identification : Docking studies (AutoDock Vina) predict affinity for kinases or GPCRs due to the nitro-benzyl pharmacophore.
  • Biological Assays : Competitive binding assays (e.g., fluorescence polarization) with purified enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

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